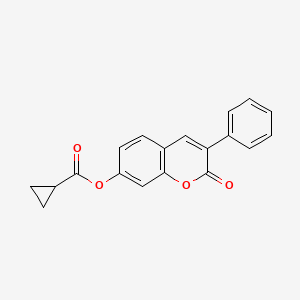

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of this compound, as with other coumarins, consists of a benzene ring fused with a α-pyrone nucleus . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of New Heterocyclic Derivatives : Khalil, Sayed, and Raslan (2013) describe the synthesis of new pyrazolo(5,1-c)triazine, triazolo(5,1-c)triazine, triazino(4,3-b)indazole, and benzimidazo(2,1-c)triazine derivatives incorporating a chromen-2-one moiety. These compounds demonstrate the chemical versatility of the chromenyl cyclopropanecarboxylate structure in creating complex heterocyclic compounds (Khalil, Sayed, & Raslan, 2013).

Catalyzed Enyne Cyclization and Cyclopropane Cleavage : Nevado, Ferrer, and Echavarren (2004) discuss the platinum-catalyzed cyclopropanation of enol ethers by alkynes, leading to oxepane derivatives or dihydrobenzofurans, highlighting the role of cyclopropane structures in the formation of complex organic compounds (Nevado, Ferrer, & Echavarren, 2004).

Pharmaceutical Applications

- Anticancer Activity : Kumar et al. (2013) synthesized 2-oxo-2H-chromenylpyrazolecarboxylates and evaluated their anticancer activity against human cancer cell lines. This research demonstrates the potential pharmaceutical applications of chromenyl compounds in cancer treatment (Kumar et al., 2013).

Material Science Applications

- Non-linear Optical Properties : Arif et al. (2022) reported on the synthesis of chromene derivatives and analyzed their electronic, structural, and non-linear optical properties. These findings indicate the applicability of such compounds in material science, particularly in areas like photonics (Arif et al., 2022).

Organic Chemistry and Catalysis

- Synthesis of Furo[3,2-c]chromene : Gong et al. (2014) developed a novel method for the synthesis of 4H-furo[3,2-c]chromene through the cycloisomerization of cyclopropenes containing a chroman-4-one motif. This research showcases the role of cyclopropane-based compounds in facilitating complex organic synthesis (Gong et al., 2014).

特性

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-18(13-6-7-13)22-15-9-8-14-10-16(12-4-2-1-3-5-12)19(21)23-17(14)11-15/h1-5,8-11,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRODVZMTCIGPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)

![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)

![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)

![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)